molecular formula C13H20N2O B2992667 [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine CAS No. 1251083-17-6

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine

Cat. No.: B2992667
CAS No.: 1251083-17-6
M. Wt: 220.316
InChI Key: KEMVYXUYOIIOCA-UHFFFAOYSA-N
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Description

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is a chemical compound with the molecular formula C13H20N2O. It is known for its unique structure, which includes an oxane ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is unique due to its combination of an oxane ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for innovative research and development.

Biological Activity

[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

The compound can be synthesized through multi-step reactions involving specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing sodium borohydride or lithium aluminum hydride.
  • Substitution : Participating in nucleophilic substitution reactions with various nucleophiles.

These reactions highlight the compound's versatility in organic synthesis, making it a valuable building block for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting biochemical pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.

Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Activity and Therapeutic Applications

Recent studies have shown that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary evaluations suggest significant antibacterial and antimycobacterial effects against strains like Escherichia coli and Mycobacterium tuberculosis .
  • Cytotoxic Effects : Research indicates potential cytostatic properties, making it a candidate for cancer therapy .

Case Studies

  • Antibacterial Evaluation :
    • A study assessed the compound's efficacy against several bacterial strains, revealing a minimum inhibitory concentration (MIC) that demonstrates its potency compared to standard antibiotics .
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects of derivatives related to this compound, indicating promising results in inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound TypeBiological ActivityUnique Features
Indole DerivativesDiverse biological activitiesContain nitrogen heterocycles
Quinolone DerivativesAntimicrobial propertiesKnown for therapeutic applications
This compound Antimicrobial, cytotoxic effectsCombination of oxane ring and pyridine ring

This table illustrates how the compound stands out due to its unique structural composition, which imparts distinct biological properties.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)-1-pyridin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(13-3-2-6-14-10-13)15-9-12-4-7-16-8-5-12/h2-3,6,10-12,15H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMVYXUYOIIOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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